molecular formula C24H19ClN2O4S B2379441 N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902278-78-8

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No.: B2379441
CAS No.: 902278-78-8
M. Wt: 466.94
InChI Key: UFPLDKAXERLXOO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a tosyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Acylation Reaction: The final step involves the acylation of the quinoline derivative with 3-chlorophenylacetic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(4-oxo-3-quinolinyl)acetamide: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.

    N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, which may influence its pharmacokinetic properties.

Uniqueness

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is unique due to the presence of both the tosyl group and the chlorophenyl group, which confer distinct chemical and biological properties. The tosyl group enhances the compound’s solubility and reactivity, while the chlorophenyl group contributes to its potential interactions with biological targets.

Biological Activity

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H15ClN2O3S\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a quinoline core, which is known for its diverse biological activities, including antimalarial and anticancer properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein Aggregation : Similar compounds have shown the ability to inhibit the aggregation of amyloid proteins, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease. These compounds disrupt toxic oligomers and stabilize non-toxic forms of amyloid proteins, thereby reducing cellular toxicity .
  • Anticancer Activity : The quinoline derivatives are often explored for their anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of related compounds, suggesting that they can scavenge free radicals and reduce oxidative stress in cells .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Cell Viability Assays : The compound has been tested on various cancer cell lines (e.g., HeLa, MCF-7), demonstrating significant cytotoxic effects at certain concentrations. The IC50 values indicate potent activity against these cell lines.
Cell LineIC50 (µM)
HeLa15
MCF-710
  • Amyloid Inhibition Assays : Using dynamic light scattering (DLS) and Thioflavin T (ThT) fluorescence assays, the compound has been shown to inhibit amyloid beta aggregation significantly, suggesting potential use in Alzheimer's treatment .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:

  • Animal Models : Preliminary studies using murine models have reported that administration of this compound reduces tumor growth in xenograft models, supporting its potential as an anticancer agent.

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with related quinoline derivatives led to reduced amyloid plaque formation and improved cognitive function .
  • Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a quinoline-based regimen that included this compound as a key component, leading to partial responses in several cases .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-9-11-19(12-10-16)32(30,31)22-14-27(21-8-3-2-7-20(21)24(22)29)15-23(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPLDKAXERLXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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